Product packaging for 3,6-Dichloro-2-hydrazinylpyridine(Cat. No.:CAS No. 138705-60-9)

3,6-Dichloro-2-hydrazinylpyridine

Cat. No.: B14284181
CAS No.: 138705-60-9
M. Wt: 178.02 g/mol
InChI Key: GIGYTKNSVMLPBE-UHFFFAOYSA-N
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Description

3,6-Dichloro-2-hydrazinylpyridine is a chemical compound for research applications. To create a detailed description, please consult authoritative sources such as: Scientific Literature: Search platforms like Google Scholar or PubMed for published studies. Chemical Databases: Check PubChem or ChemSpider for chemical properties and related data. Supplier Catalogs: Review product pages for similar compounds to understand common applications and phrasing. Key details to include are the compound's CAS Number, molecular formula, molecular weight, melting point, boiling point, solubility, and storage conditions. Always emphasize that the product is intended for research purposes in laboratories and is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5Cl2N3 B14284181 3,6-Dichloro-2-hydrazinylpyridine CAS No. 138705-60-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

138705-60-9

Molecular Formula

C5H5Cl2N3

Molecular Weight

178.02 g/mol

IUPAC Name

(3,6-dichloropyridin-2-yl)hydrazine

InChI

InChI=1S/C5H5Cl2N3/c6-3-1-2-4(7)9-5(3)10-8/h1-2H,8H2,(H,9,10)

InChI Key

GIGYTKNSVMLPBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1Cl)NN)Cl

Origin of Product

United States

Sophisticated Synthetic Methodologies for 3,6 Dichloro 2 Hydrazinylpyridine

Mechanistic and Practical Considerations in Nucleophilic Aromatic Substitution for 3,6-Dichloro-2-hydrazinylpyridine Synthesis

The primary route for the synthesis of this compound is through the nucleophilic aromatic substitution (SNAr) of a suitable polychlorinated pyridine (B92270) with hydrazine (B178648). This reaction is governed by the principles of SNAr, where the electron-withdrawing nature of the nitrogen atom in the pyridine ring and the chloro substituents activate the ring towards nucleophilic attack.

The reaction of 2,3,6-trichloropyridine with hydrazine hydrate (B1144303) is a common method for producing hydrazinopyridine derivatives. The substitution typically occurs at the 2-position, which is highly activated by the adjacent nitrogen atom.

Reaction Conditions and Solvent System Optimization

The choice of reaction conditions and solvent system is crucial for maximizing the yield and purity of this compound. The reaction is typically carried out at elevated temperatures to overcome the activation energy barrier for the disruption of the aromatic system.

Solvent Effects: A variety of solvents can be employed, with polar solvents generally favoring the reaction by stabilizing the charged intermediate (Meisenheimer complex). Common solvents include alcohols (e.g., ethanol), dioxane, and N,N-dimethylformamide (DMF) google.comgoogle.com. The use of a polar solvent can significantly shorten the reaction time and reduce the required excess of hydrazine hydrate google.com. For instance, one patented method describes the use of polar solvents like methanol, ethanol, DMF, dimethylacetamide, or tetrahydrofuran, leading to high yields of a related compound, 3-chloro-2-hydrazinopyridine (B1363166) google.com. Another approach utilizes N,N-dimethylpropanolamine as a solvent, which also acts as an acid scavenger, thereby promoting the reaction google.com.

Temperature and Reaction Time: The reaction temperature is a critical parameter. For the synthesis of a similar compound, (3-chloro-2-pyridyl)hydrazine, temperatures in the range of 90°C to 115°C are often employed, with reaction times varying from 6 to 30 hours justia.com. Reflux conditions are commonly used to maintain a consistent reaction temperature google.compatsnap.com.

The following table summarizes the impact of different solvent systems on the synthesis of a related hydrazinopyridine, highlighting the importance of solvent selection.

SolventMolar Ratio (Dichloropyridine:Hydrazine Hydrate)Reaction Time (hours)Yield (%)Purity (%)Reference
Ethanol1:659999 google.com
DMF1:669799 google.com
Tetrahydrofuran1:669599 google.com
DioxaneNot Specified107993.7 google.com
N,N-dimethylpropanolamine1:2.8 (approx.)109599.7 google.com

Kinetic and Thermodynamic Control in Hydrazine Addition

In reactions where multiple isomers can be formed, the principles of kinetic and thermodynamic control become relevant. The kinetic product is the one that is formed fastest, while the thermodynamic product is the most stable one libretexts.orgmasterorganicchemistry.com. At lower temperatures, the reaction is often under kinetic control, favoring the product with the lowest activation energy of formation libretexts.org. At higher temperatures, the reaction may become reversible, allowing for equilibrium to be established and favoring the formation of the more stable thermodynamic product libretexts.org.

In the context of this compound synthesis from a trichloropyridine, the position of hydrazine addition is influenced by the electronic activation of the different carbon atoms. The C-2 and C-6 positions are generally more activated towards nucleophilic attack due to their proximity to the ring nitrogen. The specific isomer formed will depend on the relative activation energies for the attack at each position. While detailed studies on the kinetic versus thermodynamic control for this specific reaction are not widely published, it is a critical consideration in optimizing the synthesis to favor the desired isomer.

Strategies for Yield Maximization and Purity Enhancement

Several strategies can be employed to maximize the yield and enhance the purity of the final product.

Molar Ratio of Reactants: The molar ratio of the pyridine substrate to hydrazine hydrate can significantly impact the reaction outcome. An excess of hydrazine hydrate is often used to drive the reaction to completion and to act as a solvent in some cases google.comjustia.com. However, using a large excess can complicate the work-up and increase costs. Optimization of this ratio is therefore essential. Chinese patent CN102249991A suggests a molar ratio of 2,3-dichloropyridine (B146566) to hydrazine hydrate of 1:4-6 for a high-yield synthesis of 3-chloro-2-hydrazinopyridine google.com.

Catalysts: The use of catalysts, such as phase transfer catalysts, can in some cases reduce the required amount of hydrazine and improve reaction efficiency justia.com.

Purification Techniques: After the reaction is complete, the product is typically isolated by filtration, as it often precipitates from the reaction mixture upon cooling google.comjustia.com. The crude product can be further purified by washing with water to remove excess hydrazine and inorganic salts justia.com. Recrystallization from a suitable solvent, such as toluene or ethanol, is a common method for obtaining a high-purity product orgsyn.orggoogle.com. Trituration with solvents like acetonitrile (B52724) can also be effective in removing impurities orgsyn.org.

The following table outlines a typical purification process for a hydrazinopyridine derivative.

StepProcedurePurpose
1. Cooling & PrecipitationThe reaction mixture is cooled to room temperature or below.To induce crystallization of the product.
2. FiltrationThe solid product is collected by filtration.To separate the product from the reaction solvent and soluble impurities.
3. WashingThe filter cake is washed with water and/or an organic solvent (e.g., toluene).To remove residual reactants, by-products, and solvent.
4. DryingThe product is dried under vacuum at an elevated temperature (e.g., 60°C).To remove residual water and solvents.
5. Recrystallization (Optional)The crude product is dissolved in a hot solvent and allowed to cool slowly.To obtain a product of high purity.

Alternative Synthetic Pathways and Advanced Techniques

While nucleophilic aromatic substitution is the most common route, other synthetic strategies can be considered.

Reductive Approaches from Diazonium Salts

An alternative approach to the formation of hydrazines involves the reduction of diazonium salts. This method typically involves the diazotization of an amino group to form a diazonium salt, which is then reduced to the corresponding hydrazine. While this method is well-established for the synthesis of various hydrazines, its application to the synthesis of this compound would depend on the availability of the corresponding 2-amino-3,6-dichloropyridine precursor. The reduction of the diazonium salt can be achieved using various reducing agents, with ascorbic acid being a mild and effective option durham.ac.uk. This method offers an alternative pathway that avoids the direct use of hydrazine hydrate.

Microwave-Assisted Synthesis Protocols and Efficiency Analysis

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods mdpi.com. The application of microwave irradiation to the synthesis of hydrazinopyridine derivatives has been reported. For instance, a multi-step synthesis of 1,2,4-triazolo[4,3-a]pyridine derivatives containing a hydrazone moiety, starting from 2,3-dichloropyridine and hydrazine hydrate, was carried out under microwave irradiation nih.gov. This suggests that the initial hydrazination step could also be accelerated using this technology. The efficiency of microwave-assisted synthesis stems from the direct and rapid heating of the reaction mixture, which can lead to faster reaction rates and potentially different product distributions compared to conventional heating.

Precursor Synthesis and Impurity Management

The synthesis of high-purity this compound is critically dependent on the quality of its precursors and the effective management of impurities throughout the manufacturing process. The dihalogenated pyridine core is a key structural component, and its synthesis represents a foundational stage where the impurity profile of the final product is largely established. Consequently, sophisticated methodologies are employed for both the synthesis of these precursors and the purification of synthetic intermediates.

Synthesis of Dihalogenated Pyridine Precursors (e.g., 2,3-Dichloropyridine)

2,3-Dichloropyridine is a pivotal intermediate for this compound. Several synthetic routes have been developed, each with distinct advantages and challenges related to starting materials, reaction conditions, and yield.

One prominent method begins with 3-aminopyridine. patsnap.com This process involves a one-pot diazotization and chlorination reaction, often referred to as a Sandmeyer-type reaction. In this approach, 3-aminopyridine is first chlorinated, and the resulting mixture, without separation, undergoes a diazotization/chlorination reaction catalyzed by copper salts (Cu⁺ or Cu²⁺) in the presence of sodium nitrite to yield 2,3-dichloropyridine. patsnap.com A purity of over 99.2% has been reported for this method. patsnap.com

Another established pathway utilizes 2-chloronicotinic acid as the starting material. This multi-step synthesis proceeds through amidation, Hofmann degradation, diazotization, and a final Sandmeyer reaction to produce 2,3-dichloropyridine. doaj.orgchemicalbook.com Optimization of reaction conditions, such as the concentration of sodium hydroxide in the Hofmann degradation and the amount of catalyst in the Sandmeyer reaction, has led to reported yields of 70.33% with a purity of 98.5%. doaj.org

Syntheses starting from more chlorinated pyridines are also common in industrial settings. One such method uses 2,3,6-trichloropyridine, which undergoes a sequence of saponification, dechlorination, and subsequent chlorination to arrive at the desired 2,3-dichloropyridine. google.com Alternatively, 2,6-dichloropyridine can be chlorinated to form 2,3,6-trichloropyridine, which is then selectively hydrogenated to remove the chlorine atom at the 6-position, yielding 2,3-dichloropyridine. patsnap.com

The table below summarizes these diverse synthetic approaches.

Table 1: Comparative Analysis of Synthetic Routes to 2,3-Dichloropyridine

Starting Material Key Reaction Steps Catalysts/Key Reagents Reported Yield Reported Purity Reference
3-Aminopyridine One-pot chlorination, diazotization, chlorination Fe²⁺/Fe³⁺, H₂O₂/HCl, Cu⁺/Cu²⁺, NaNO₂ Not specified >99.2% patsnap.com
2-Chloronicotinic acid Amidation, Hofmann degradation, diazotization, Sandmeyer reaction PCl₃, NaOH, CuO 70.33% 98.5% doaj.org
2,3,6-Trichloropyridine Saponification, dechlorination, chlorination NaOH Not specified Not specified google.com

Chromatographic and Crystallization Techniques for Intermediate Purification

The purification of synthetic intermediates like 2,3-dichloropyridine is essential to prevent the carry-over of impurities into the final product. Crystallization and chromatography are the most important methods for achieving the high purity required. uct.ac.za

Crystallization and Recrystallization

Crystallization is a primary technique for purifying solid organic compounds. uct.ac.za The process involves dissolving the impure intermediate in a suitable hot solvent to create a saturated solution. As the solution cools slowly, the solubility of the compound decreases, leading to the formation of crystals, while impurities tend to remain in the solvent. libretexts.org The pure crystals are then isolated by filtration. uct.ac.za

Key steps in the process include:

Solvent Selection: Choosing an appropriate solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures.

Dissolution: Adding the boiling solvent to the impure solid until it is completely dissolved. libretexts.org

Cooling: Allowing the solution to cool slowly and undisturbed to promote the formation of large, pure crystals. youtube.com This is often followed by cooling in an ice bath to maximize the yield. youtube.com

Isolation: Separating the crystals from the supernatant liquid (mother liquor) via vacuum filtration. libretexts.org

Drying: Drying the isolated crystals to remove any residual solvent. libretexts.org

Recrystallization is the repetition of this process to remove impurities that may have been trapped within the crystal lattice during the initial crystallization. uct.ac.za

Chromatographic Techniques

Chromatography encompasses a range of techniques that separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. For pyridine intermediates, several methods are applicable.

Column Chromatography: This is a versatile technique for purifying solid and liquid compounds. The mixture is applied to the top of a column packed with a solid adsorbent (stationary phase), such as silica (B1680970) gel or alumina. A solvent (mobile phase) is then passed through the column, and compounds are separated based on their differing affinities for the stationary phase, eluting from the column at different times.

Solid-Phase Extraction (SPE): SPE is a form of chromatography used to separate dissolved or suspended compounds from a liquid mixture. For pyridine compounds, cartridges containing phenylboronic acid (PBA) functionalized silica have been used. jti.com This method allows for the selective retention and elution of pyridines, effectively separating them from other components in a complex matrix. jti.com

Cation-Exchange Chromatography: This technique is particularly useful for purifying basic compounds like pyridine derivatives. It has been successfully applied to remove excess reagents from reaction mixtures involving aminopyridines. nih.gov The separation is achieved on a column with a negatively charged stationary phase, with elution controlled by adjusting pH or ionic strength. nih.gov

The following table provides an overview of these purification methods.

Table 2: Purification Techniques for Pyridine Intermediates

Technique Principle of Separation Primary Application Key Parameters
Crystallization Differential solubility of the compound and impurities in a solvent at varying temperatures. libretexts.org Primary purification of solid intermediates to remove soluble and insoluble impurities. Solvent choice, cooling rate, temperature gradient.
Column Chromatography Differential adsorption of components onto a solid stationary phase as a liquid mobile phase passes through. Isolation of desired compounds from by-products and unreacted starting materials. Stationary phase (e.g., silica), mobile phase polarity.
Solid-Phase Extraction (SPE) Partitioning of solutes between a solid sorbent and a liquid phase. jti.com Rapid sample cleanup and concentration; selective removal of pyridine compounds. Sorbent type (e.g., PBA), wash and elution solvents. jti.com

| Cation-Exchange Chromatography | Reversible binding of cations (protonated pyridines) to a negatively charged stationary phase. nih.gov | Purification of basic pyridine derivatives from non-basic or less basic impurities. | pH of the mobile phase, ionic strength of the buffer. |

Advanced Reactivity and Transformation Pathways of 3,6 Dichloro 2 Hydrazinylpyridine

Nucleophilic Substitution Reactions at Pyridine (B92270) Ring Halogen Centers

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr), particularly at positions activated by the ring nitrogen (positions 2, 4, and 6). In 3,6-dichloro-2-hydrazinylpyridine, both chlorine atoms are potential leaving groups for such substitutions. The outcome of these reactions, including which chlorine is replaced, is dictated by the reaction conditions, the nature of the nucleophile, and the electronic influence of the existing substituents. The electron-donating hydrazine (B178648) group at the 2-position and the electron-withdrawing chlorine at the 3-position exert significant influence on the electrophilicity of the carbon atoms attached to the chlorine at the 6-position and the 3-position, respectively.

Regioselective Substitution with Various Nucleophiles (e.g., Amines, Thiols)

The regioselectivity of nucleophilic substitution on dichlorinated pyridines is a critical aspect of their chemistry. While specific studies on this compound are not extensively documented, the principles of SNAr on related structures, such as dichloroquinazolines and other chloropyridines, provide significant insight. mdpi.comstackexchange.com In these systems, the position of substitution is determined by the stability of the Meisenheimer intermediate formed upon nucleophilic attack. The ring nitrogen atom strongly activates the C6 position towards nucleophilic attack.

The reaction of related di- and tri-chlorinated pyridines with nucleophiles like hydrazine hydrate (B1144303) has been shown to be regioselective. For instance, the synthesis of (3,5-dichloro-2-pyridyl)hydrazine is achieved through the reaction of 2,3,5-trichloropyridine (B95902) with hydrazine hydrate, where the chlorine at the 2-position is selectively displaced. researchgate.net Similarly, 2-hydrazino-6-chloropyridine can be synthesized from 2,6-dichloropyridine. psu.edu

When this compound is subjected to reactions with other nucleophiles, such as amines and thiols, substitution is expected to occur preferentially at the C6 position due to activation by the ring nitrogen. The reaction with a generic amine (R-NH₂) or thiol (R-SH) would proceed as follows, with the C6 position being the more probable site of reaction.

Table 1: Plausible Regioselective Substitution Products

Nucleophile Probable Product (Substitution at C6)
Amine (R-NH₂) 6-amino-3-chloro-2-hydrazinylpyridine

Exploration of Catalyst Systems for Halogen Displacement

Nucleophilic aromatic substitution reactions on halo-pyridines can often be facilitated by catalysts. While traditional SNAr reactions proceed without metal catalysis, certain transformations benefit from their presence. For less reactive substrates or to achieve higher yields and milder reaction conditions, various catalyst systems have been explored for related compounds.

These can include:

Phase-Transfer Catalysts: In biphasic reaction media, catalysts like quaternary ammonium (B1175870) salts (e.g., Aliquat 336) or crown ethers can be employed to transport the nucleophile from the aqueous phase to the organic phase containing the pyridine substrate. justia.com

Base Catalysis: The use of inorganic or organic bases is common. Bases like potassium carbonate or organic amines such as 1,4-diazabicyclo[2.2.2]octane (DABCO) can deprotonate the nucleophile, increasing its nucleophilicity, and also neutralize the hydrogen halide formed during the reaction. justia.com

Palladium Catalysis: While often associated with cross-coupling reactions (like Suzuki or Buchwald-Hartwig), palladium catalysts can also be used for certain nucleophilic substitution-type reactions, particularly for the formation of C-N and C-S bonds. However, for direct halogen displacement via an SNAr mechanism, they are less common than for cross-coupling pathways. orgsyn.org

Comprehensive Reactivity of the Hydrazine Moiety

The hydrazine group (-NH-NH₂) in this compound is a potent nucleophile and a versatile functional group for further synthetic transformations. Its reactivity is central to building more complex molecular architectures.

Condensation Reactions for Imino-Containing Derivatives

One of the most fundamental reactions of the hydrazine moiety is its condensation with carbonyl compounds, such as aldehydes and ketones, to form hydrazones. This reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon, followed by dehydration.

The reaction of this compound with various aldehydes or ketones leads to the formation of the corresponding N-(3,6-dichloro-2-pyridyl)hydrazones. This transformation is a common strategy for introducing further diversity into the molecule. A closely related class of compounds, acylhydrazones, can also be synthesized. These are generally formed by the condensation of a hydrazide with a carbonyl compound. nih.govnih.gov In the context of the title compound, N'-acyl derivatives can be formed by reacting it with acid anhydrides. researchgate.net

A patent describes the synthesis of acylhydrazone derivatives by reacting 3-chloro-2-hydrazinopyridine (B1363166) with various substituted aldehydes in the presence of acetic acid as a catalyst. google.com This demonstrates the utility of the hydrazine functional group in forming these valuable structures.

Table 2: Examples of Hydrazone Formation from a Related Hydrazinylpyridine

Carbonyl Compound Resulting Hydrazone Derivative Reference
2-Methylbenzaldehyde 3-chloro-2-(2-(2-methylbenzylidene)hydrazinyl)pyridine google.com
4-Fluorobenzaldehyde 3-chloro-2-(2-(4-fluorobenzylidene)hydrazinyl)pyridine google.com

Data based on the reaction of 3-chloro-2-hydrazinopyridine as a representative example.

The products of condensation reactions, hydrazones and particularly acylhydrazones, exhibit interesting stereochemical properties. The C=N double bond formed can exist as E/Z isomers. Furthermore, in the case of acylhydrazones, restricted rotation around the N-C(O) amide bond can lead to the presence of syn-periplanar and anti-periplanar conformers. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a key tool for studying these stereochemical aspects. In solution, acylhydrazones often exist as a mixture of these isomers and conformers, and the equilibrium between them can be influenced by factors such as the solvent and the nature of the substituents. nih.gov The E isomer is generally more stable for hydrazones derived from aldehydes. For acylhydrazones, the E(C=N) configurational isomers can rapidly equilibrate between syn-periplanar and anti-periplanar forms around the amide bond. nih.gov

Intramolecular and Intermolecular Cyclization Reactions

The presence of the reactive hydrazine moiety in concert with the pyridine ring and chloro-substituents allows for a range of cyclization reactions, leading to the formation of diverse fused nitrogen heterocyclic systems.

Synthesis of Fused Nitrogen Heterocyclic Systems (e.g., Triazolopyridines, Pyrazolylpyridines)

The reaction of this compound with various electrophilic reagents provides a straightforward route to bicyclic and tricyclic heterocyclic compounds.

Triazolopyridines:

One of the most common transformations of 2-hydrazinylpyridines is their conversion to google.comnih.govrsc.orgtriazolo[4,3-a]pyridines. This can be achieved through reaction with single-carbon electrophiles. For instance, the reaction of a 2-hydrazinopyridine (B147025) with formic acid leads to the formation of an N-formylhydrazinyl intermediate, which upon heating undergoes cyclodehydration to yield the corresponding google.comnih.govrsc.orgtriazolo[4,3-a]pyridine rsc.org. Similarly, treatment with carbon disulfide in the presence of a base like pyridine results in the formation of a dithiocarbazate intermediate that cyclizes to the corresponding 3-thiol derivative rsc.org. This is exemplified by the formation of 6,8-dichloro- google.comnih.govrsc.orgtriazolo[4,3-a]pyridine-3-thiol, a commercially available compound, which is synthesized from this compound and carbon disulfide.

The general synthetic approaches to google.comnih.govrsc.orgtriazolo[4,3-a]pyridines are summarized in the table below:

ReagentResulting Intermediate/ProductReference
Formic Acid google.comnih.govrsc.orgtriazolo[4,3-a]pyridine rsc.org
Carbon Disulfide google.comnih.govrsc.orgtriazolo[4,3-a]pyridine-3-thiol rsc.org
Ethyl Chloroformate3-oxo- google.comnih.govrsc.orgtriazolo[4,3-a]pyridine rsc.org
Phenylisothiocyanate3-(Phenylamino)- google.comnih.govrsc.orgtriazolo[4,3-a]pyridine rsc.org

Pyrazolylpyridines:

The synthesis of pyrazolylpyridines from this compound can be accomplished through cyclocondensation with 1,3-dicarbonyl compounds, such as β-ketoesters. The reaction proceeds by initial formation of a hydrazone with the keto group, followed by intramolecular cyclization and dehydration to afford the pyrazole (B372694) ring fused to the pyridine core. For example, the reaction of a 2-hydrazinopyridine with diethyl maleate (B1232345) in the presence of a base can yield a 1-(pyridin-2-yl)pyrazolidin-3-one derivative.

Mechanistic Investigations of Cyclization Pathways (e.g., 5-exo-dig cyclization)

The formation of five-membered rings, such as the triazole and pyrazole rings fused to the pyridine core, often proceeds through mechanisms that can be classified by Baldwin's rules for ring closure. The cyclization of a hydrazone intermediate derived from an alkyne, for instance, would involve a nucleophilic attack of the second nitrogen of the hydrazine onto the alkyne's triple bond. This type of cyclization, where a five-membered ring is formed by an attack on a digonal (sp-hybridized) carbon atom and the bond being broken is external to the newly formed ring, is termed a 5-exo-dig cyclization. While specific mechanistic studies on this compound are not extensively detailed in the available literature, the general principles of these cyclization pathways are well-established for related systems.

Rearrangement Reactions in Fused Ring System Formation

The synthesis of fused heterocyclic systems from 2-hydrazinylpyridines can sometimes be accompanied by rearrangement reactions. A notable example is the Dimroth rearrangement, which can occur in google.comnih.govrsc.orgtriazolo[4,3-a]pyridine systems, particularly those bearing electron-withdrawing groups on the pyridine ring rsc.org. This rearrangement involves the cleavage of the N1-C8a bond and the N2-N3 bond, followed by rotation and re-formation of new bonds to yield the more thermodynamically stable google.comnih.govrsc.orgtriazolo[1,5-a]pyridine isomer. The presence of the two chloro-substituents on the pyridine ring of derivatives of this compound would likely influence the propensity for such rearrangements.

Redox Chemistry of the Hydrazine Group

The hydrazine moiety in this compound is susceptible to both oxidation and reduction, providing pathways to further functionalization.

Oxidative Transformations to Azo Compounds

The oxidation of the hydrazine group to an azo linkage is a known transformation. While specific studies on the oxidation of this compound to form a dimeric azo-bridged pyridine were not found, general methods for the oxidation of hydrazines to azo compounds are applicable. These methods often employ oxidizing agents such as hydrogen peroxide or can occur under aerobic conditions, sometimes catalyzed by metal complexes. The resulting azo compound would feature a -N=N- bridge connecting two 3,6-dichloropyridine rings.

Reductive Functionalization Pathways

The hydrazine group can undergo reductive cleavage of the N-N bond to yield the corresponding amine. This transformation is typically achieved using reducing agents such as sodium in liquid ammonia (B1221849) or through catalytic transfer hydrogenation nih.gov. In the case of this compound, this would lead to the formation of 2-amino-3,6-dichloropyridine. This reductive cleavage provides a route to aminated pyridines which can serve as building blocks for other derivatives.

A summary of potential reductive transformations is provided below:

Reaction TypeProductPotential ReagentsReference
Reductive N-N Cleavage2-Amino-3,6-dichloropyridineSodium in liquid ammonia, Catalytic Transfer Hydrogenation nih.gov

Coordination Chemistry and Ligand Properties

While direct studies on the coordination chemistry of this compound are not extensively documented in publicly available literature, its behavior as a ligand can be inferred from the well-established chemistry of the parent molecule, 2-hydrazinylpyridine, and its various derivatives. chemimpex.comguidechem.comontosight.ai The presence of both a pyridine ring and a hydrazine moiety provides multiple potential coordination sites, making it a versatile ligand for a wide range of metal ions. chemimpex.comfrontiersin.org The electronic and steric effects of the two chlorine substituents on the pyridine ring are expected to influence its coordinating properties, primarily by reducing the basicity of the pyridine nitrogen and potentially introducing steric constraints.

The fundamental coordination behavior of 2-hydrazinylpyridine involves its ability to act as a chelating ligand, forming stable complexes with various transition metals. iiste.orgresearchgate.net The mode of coordination can vary depending on the metal ion, the reaction conditions, and the presence of other coordinating or non-coordinating anions.

Elucidation of Chelation Modes and Ligand Binding to Metal Centers

The chelation of 2-hydrazinylpyridine and its derivatives to metal centers typically occurs through the pyridinyl nitrogen and the terminal amino group of the hydrazine moiety, forming a stable five-membered ring. This bidentate chelation is a common feature in the coordination chemistry of these ligands. iiste.orgresearchgate.net

In the case of this compound, this bidentate coordination would involve the nitrogen atom of the pyridine ring and the nitrogen atom of the -NH2 group of the hydrazine substituent. The electron-withdrawing nature of the chlorine atoms at the 3- and 6-positions would decrease the electron density on the pyridine nitrogen, thereby weakening its donor capability compared to the unsubstituted 2-hydrazinylpyridine. However, chelation can still be expected to be a dominant coordination mode.

Studies on related ligands, such as 2-acetylpyridine (B122185) hydrazones, have shown that the ligand can act as a neutral or deprotonated species. frontiersin.orgiiste.org In its neutral form, this compound would coordinate as a bidentate ligand. Upon deprotonation of the hydrazine N-H proton, it can act as a mono-anionic bidentate ligand, which can lead to the formation of neutral complexes with divalent metal ions.

The coordination geometry around the metal center is influenced by the nature of the metal ion and the stoichiometry of the complex. For instance, with metal ions that favor octahedral geometry, such as Ni(II), complexes of the type [M(L)2X2] or [M(L)3]Xn can be formed, where L is the hydrazinylpyridine ligand and X is a coordinating anion. mdpi.com For metal ions like Cu(II), square planar or distorted octahedral geometries are common. frontiersin.org

Below is a table summarizing the typical coordination modes observed for 2-hydrazinylpyridine derivatives, which can be extrapolated to this compound.

Coordination Mode Description Potential for this compound Supporting Evidence from Analogues
Neutral BidentateCoordination via the pyridine nitrogen and the terminal amino nitrogen of the hydrazine group.Highly probable, forming a five-membered chelate ring.Observed in numerous complexes of 2-hydrazinylpyridine and its derivatives. iiste.orgresearchgate.net
Anionic BidentateDeprotonation of the hydrazine N-H proton, leading to a negatively charged ligand.Possible, especially in the presence of a base, leading to neutral complexes with M(II) ions.Common in hydrazone complexes derived from 2-hydrazinylpyridine. jptcp.comchemistryjournal.net
MonodentateCoordination through either the pyridine nitrogen or the hydrazine group.Less likely due to the chelate effect, but possible under specific steric or electronic conditions.-
BridgingThe ligand coordinates to two different metal centers.Possible, for instance, through the pyridine nitrogen to one metal and the hydrazine group to another.Observed in some polynuclear complexes of related ligands. strath.ac.uk

Formation of Organohydrazide Ligands in Transition Metal Complexes

The reaction of the hydrazine moiety of this compound with carbonyl compounds, such as aldehydes and ketones, leads to the formation of hydrazone derivatives. These hydrazones are themselves versatile multidentate ligands capable of forming stable complexes with a wide array of transition metals. The resulting organohydrazide (specifically, hydrazone) ligands often exhibit enhanced chelating ability compared to the parent hydrazine.

For example, the condensation of this compound with an aldehyde R-CHO would yield a Schiff base ligand of the type 3,6-Cl2-C5H2N-N=CH-R. These hydrazone ligands typically coordinate in a tridentate fashion, involving the pyridine nitrogen, the imine nitrogen, and often a donor atom from the R group if it contains one (e.g., a hydroxyl group). frontiersin.orgresearchgate.net

The deprotonation of the hydrazone ligand, usually from an N-H or an O-H group, allows for the formation of very stable, neutral metal complexes. The extensive conjugation in these hydrazone complexes often leads to intense colors and interesting photophysical properties.

The table below details the characteristics of hydrazone ligands derived from substituted hydrazinylpyridines and their metal complexes.

Ligand Type Typical Donor Atoms Common Metal Ions Resulting Complex Geometry References for Analogues
Pyridine-hydrazoneN(pyridine), N(imine)Cu(II), Ni(II), Co(II), Zn(II)Square planar, Tetrahedral, Octahedral frontiersin.orgiiste.orgchemistryjournal.net
Pyridine-hydrazone with a pendant donor group (e.g., -OH)N(pyridine), N(imine), O(phenolic)Cu(II), Fe(III), V(IV)Square pyramidal, Octahedral jptcp.comresearchgate.net

Cutting Edge Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, it provides information about the number and types of atoms and their connections within a molecule.

¹H NMR spectroscopy would be used to identify the chemical environment of the hydrogen atoms in 3,6-Dichloro-2-hydrazinylpyridine. The spectrum would be expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the protons of the hydrazinyl group (-NHNH₂). The chemical shifts (δ) of the aromatic protons would be influenced by the electron-withdrawing effects of the two chlorine atoms and the electron-donating hydrazinyl group. The integration of the signals would confirm the number of protons in each environment, and the coupling constants (J) would reveal the connectivity between adjacent protons.

Hypothetical ¹H NMR Data for this compound:

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Aromatic CH7.0 - 8.0Doublet8.0 - 9.0
Aromatic CH6.5 - 7.5Doublet8.0 - 9.0
NH5.0 - 7.0Broad SingletN/A
NH₂3.0 - 5.0Broad SingletN/A

Note: This table is predictive and not based on experimental data.

¹³C NMR spectroscopy would be employed to determine the number and types of carbon atoms in the molecule. The spectrum would show five distinct signals for the five carbon atoms of the dichloropyridine ring. The chemical shifts of these carbons would be significantly affected by the attached chlorine and nitrogen atoms. The carbon atom attached to the hydrazinyl group would appear in a characteristic region, as would the two carbons bonded to chlorine atoms.

Hypothetical ¹³C NMR Data for this compound:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-Cl140 - 155
C-Cl135 - 150
C-N (Hydrazinyl)155 - 170
Aromatic CH110 - 130
Aromatic CH100 - 120

Note: This table is predictive and not based on experimental data.

COSY (Correlation Spectroscopy): This experiment would establish the correlation between coupled protons, confirming the positions of the substituents on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment would show correlations between protons and carbons that are two or three bonds away, providing crucial information for confirming the connectivity of the entire molecule, including the placement of the chlorine atoms and the hydrazinyl group.

¹⁵N NMR spectroscopy would provide direct information about the electronic environment of the three nitrogen atoms in this compound: the pyridine ring nitrogen and the two nitrogens of the hydrazinyl group. The chemical shifts would be sensitive to hybridization and substitution, allowing for their differentiation.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a key technique for identifying the functional groups present in a molecule.

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its functional groups. Key expected vibrations would include N-H stretching vibrations for the hydrazinyl group (typically in the 3200-3400 cm⁻¹ region), C=C and C=N stretching vibrations for the pyridine ring (in the 1400-1600 cm⁻¹ region), and C-Cl stretching vibrations (typically below 800 cm⁻¹).

Hypothetical FT-IR Data for this compound:

Vibrational ModePredicted Frequency Range (cm⁻¹)
N-H Stretch (Hydrazine)3200 - 3400
C-H Stretch (Aromatic)3000 - 3100
C=N Stretch (Pyridine Ring)1550 - 1650
C=C Stretch (Pyridine Ring)1400 - 1600
N-H Bend (Hydrazine)1500 - 1600
C-Cl Stretch600 - 800

Note: This table is predictive and not based on experimental data.

Raman Spectroscopy

Raman spectroscopy is a non-destructive technique that provides detailed information about molecular vibrations, yielding a specific fingerprint for a particular compound. For this compound, Raman analysis would be expected to reveal characteristic vibrational modes for the dichlorinated pyridine ring and the hydrazinyl functional group. Key vibrational modes would include C-C and C-N stretching within the pyridine ring, C-H bending, and N-H bending and stretching from the hydrazinyl moiety. The C-Cl stretching vibrations would also be prominent, typically appearing in the lower frequency region of the spectrum. The precise wavenumbers of these vibrations would be influenced by the electronic effects of the chlorine and hydrazinyl substituents on the pyridine ring. However, no specific Raman spectra for this compound are publicly available. For comparison, studies on related molecules like 3,6-dichloropyridazine (B152260) have been conducted, but direct extrapolation of spectral data is not feasible due to the different heterocyclic core.

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) would be essential to confirm the elemental composition of this compound. By providing a highly accurate mass measurement of the molecular ion, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For C₅H₅Cl₂N₃, the expected exact mass would be calculated and compared to the experimental value to confirm its identity with a high degree of confidence.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of polar and thermally labile molecules like this compound. In ESI-MS, the compound would typically be observed as a protonated molecule, [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments would then be performed on this precursor ion to induce fragmentation. The resulting fragmentation pattern would provide valuable structural information. Expected fragmentation pathways for this compound might include the loss of the hydrazinyl group or cleavage of the N-N bond. However, specific ESI-MS fragmentation data for this compound has not been documented in the reviewed literature. Studies on other fused nitrogen-containing ring systems show that fragmentation is highly dependent on the specific structure and substituents.

X-ray Diffraction Crystallography for Definitive Molecular Structures

X-ray crystallography provides unambiguous proof of molecular structure, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state.

To perform single-crystal X-ray diffraction, a suitable single crystal of this compound would need to be grown. The resulting crystal structure would definitively confirm the connectivity of the atoms and provide precise geometric parameters. For instance, it would reveal the planarity of the pyridine ring and the conformation of the hydrazinyl substituent relative to the ring. While crystal structures for related isomers such as 1-(3-Chloropyridin-2-yl)hydrazine have been reported google.com, this data cannot be directly transferred to this compound due to the different substitution pattern, which would alter the crystal packing and intermolecular interactions.

Advanced Chromatographic Techniques for Purity and Mixture Analysis

Advanced chromatographic techniques are fundamental for assessing the purity of this compound and for analyzing it within complex mixtures. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with mass spectrometry (GC-MS) would be employed. These methods separate the compound from impurities and reaction byproducts, allowing for its quantification and positive identification. The choice between HPLC and GC would depend on the volatility and thermal stability of the compound. Given the hydrazinyl group, derivatization might be necessary for successful GC analysis to prevent thermal degradation. While these are standard procedures, no specific chromatographic methods or validation data have been published for this compound.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation, quantification, and purity assessment of non-volatile and thermally labile compounds like this compound. The versatility of HPLC allows for the use of various stationary and mobile phases, as well as a range of detection methods, to achieve optimal separation and sensitivity.

Reversed-Phase HPLC (RP-HPLC) is the most common mode of chromatography anticipated for the analysis of this compound, owing to its moderately polar nature. A C18 or C8 column would be a suitable choice for the stationary phase, providing a non-polar surface for the separation.

Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier. The choice of buffer and its pH are critical for controlling the retention and peak shape of the analyte, especially given the basic nature of the hydrazine (B178648) and pyridine moieties. A phosphate (B84403) or acetate (B1210297) buffer in the pH range of 3-7 is often employed. The organic modifier, such as acetonitrile (B52724) or methanol, is used to elute the compound from the column. A gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to achieve good resolution of the main compound from its potential impurities.

Detection Methods:

UV-Vis Detection: Due to the presence of the pyridine ring, this compound is expected to exhibit strong UV absorbance. A diode-array detector (DAD) or a photodiode array (PDA) detector would be highly beneficial, as it allows for the simultaneous monitoring of absorbance at multiple wavelengths, providing valuable information about the purity of the peaks and aiding in the identification of co-eluting impurities. The optimal detection wavelength would need to be determined experimentally but is likely to be in the range of 254-280 nm.

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides the highest level of specificity and sensitivity. Electrospray ionization (ESI) is a suitable ionization technique for this compound. LC-MS allows for the accurate mass determination of the parent compound and its impurities, providing unequivocal identification.

A proposed RP-HPLC method for the analysis of this compound is detailed in the table below. It is important to note that this is a hypothetical method based on the analysis of structurally similar compounds and would require optimization and validation for this specific analyte.

Table 1: Proposed RP-HPLC Method for this compound

Parameter Proposed Condition
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL

| Detection | UV at 260 nm and/or ESI-MS |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproduct Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. While this compound itself is not sufficiently volatile for direct GC-MS analysis without derivatization, this technique is invaluable for identifying volatile byproducts that may be present as impurities from the synthesis process.

Identification of Volatile Byproducts: The synthesis of this compound typically involves the reaction of a dichlorinated pyridine precursor with hydrazine. Therefore, potential volatile byproducts could include:

Unreacted starting materials, such as 2,3,6-trichloropyridine.

Isomers of dichloropyridine.

Other chlorinated pyridine derivatives formed through side reactions.

Volatile degradation products of hydrazine.

Derivatization for GC-MS Analysis of the Main Compound: To analyze this compound by GC-MS, a derivatization step is necessary to increase its volatility and thermal stability. jfda-online.comsigmaaldrich.com Common derivatization strategies for compounds containing amine and hydrazine functional groups include:

Silylation: Reaction with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to replace the active hydrogens on the hydrazine group with trimethylsilyl (B98337) (TMS) groups. sigmaaldrich.com

Acylation: Reaction with an acylating agent, such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA), to form stable, volatile derivatives. jfda-online.com

The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure complete and reproducible derivatization.

GC-MS Method Parameters: A typical GC-MS method for the analysis of the derivatized compound or volatile byproducts would involve a capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms). The mass spectrometer would be operated in electron ionization (EI) mode, which provides reproducible fragmentation patterns that can be used for library searching and structural elucidation.

A proposed GC-MS method for the analysis of volatile byproducts and the derivatized form of this compound is outlined below.

Table 2: Proposed GC-MS Method for Volatile Byproducts and Derivatized this compound

Parameter Proposed Condition
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 280 °C
Oven Program 50 °C (hold 2 min), ramp to 300 °C at 10 °C/min, hold 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV

| Mass Range | 40-550 amu |

By employing these advanced analytical methodologies, a comprehensive characterization of this compound can be achieved, ensuring a high degree of quality control and a deeper understanding of its chemical properties.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a robust method for investigating the electronic structure of molecules. youtube.com This theory is predicated on the principle that the energy of a molecule can be determined from its electron density, providing a computationally efficient alternative to traditional wave function-based methods. For a molecule like 3,6-Dichloro-2-hydrazinylpyridine, DFT calculations are instrumental in optimizing the molecular geometry, analyzing molecular orbitals, and predicting reactivity patterns. Studies on various pyridine (B92270) derivatives have successfully employed DFT to calculate molecular geometries and vibrational frequencies, confirming the reliability of methods like B3LYP for such analyses. researchgate.netresearchgate.net

Geometry Optimization and Conformational Analysis

The first step in the computational analysis of this compound is the optimization of its three-dimensional structure to find the most stable energetic conformation. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy state is reached. The resulting optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles, which define the molecule's shape.

For this compound, the geometry is dictated by the pyridine ring and the electronic and steric influences of its substituents: two chlorine atoms and a hydrazinyl group. The chlorine atoms, being highly electronegative, withdraw electron density from the pyridine ring. The hydrazinyl group (-NHNH2) can act as both a hydrogen bond donor and acceptor and its orientation relative to the pyridine ring is a key aspect of conformational analysis.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations Note: The following data is a representative example based on DFT studies of similar pyridine derivatives and is intended for illustrative purposes.

Bond Lengths (Å)Bond Angles (°)Dihedral Angles (°)
C2-N(hydrazinyl)1.385C3-C2-N(hydrazinyl)118.5C3-C2-N(hydrazinyl)-N178.0
C2-C31.410C2-C3-Cl119.2Cl-C3-C4-C5179.5
C3-Cl1.745C5-C6-Cl119.8N1-C6-C5-C40.5
C6-Cl1.742N(hydrazinyl)-N-H109.5C5-C6-N1-C2-0.5

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Levels)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. wikipedia.orgacs.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests high chemical reactivity, low kinetic stability, and that the molecule is easily polarizable. For this compound, the HOMO is expected to be localized primarily on the electron-rich hydrazinyl group and the pyridine ring's nitrogen, while the LUMO would likely be distributed across the π-system of the pyridine ring, influenced by the electron-withdrawing chlorine atoms. researchgate.netresearchgate.net

Table 2: Predicted Frontier Orbital Energies for this compound Note: The following data is a representative example for illustrative purposes.

OrbitalEnergy (eV)Description
HOMO-6.25Highest Occupied Molecular Orbital; associated with the capacity to donate electrons.
LUMO-1.80Lowest Unoccupied Molecular Orbital; associated with the capacity to accept electrons.
HOMO-LUMO Gap (ΔE)4.45Indicates the molecule's excitability and chemical reactivity.

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) maps are visual tools that illustrate the charge distribution within a molecule, providing crucial insights into its reactivity and intermolecular interactions. libretexts.orgwolfram.com These maps are color-coded to represent different electrostatic potential values on the molecule's surface. youtube.com Typically, red areas indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue areas signify positive electrostatic potential, indicating electron-poor regions that are prone to nucleophilic attack. Green and yellow areas represent neutral or weakly charged regions. researchgate.netresearchgate.net

Computational Mechanistic Studies of Chemical Reactions

Computational chemistry provides powerful tools to elucidate the mechanisms of chemical reactions by mapping out the entire reaction pathway. This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them.

Fukui functions are local reactivity descriptors derived from DFT that help predict the most reactive sites within a molecule for different types of chemical attack. wikipedia.org They quantify the change in electron density at a specific atomic site when an electron is added to or removed from the molecule. researchgate.net There are three main types of Fukui functions:

f+(r) : Predicts the site for nucleophilic attack (where an electron is added).

f-(r) : Predicts the site for electrophilic attack (where an electron is removed).

f0(r) : Predicts the site for radical attack.

By calculating the condensed Fukui indices for each atom in this compound, one can rank the susceptibility of each atom to attack. For electrophilic attack, the nitrogen atoms of the hydrazinyl group and the pyridine ring are expected to have the highest f- values. For nucleophilic attack, the carbon atoms bonded to the chlorine atoms are likely candidates due to the electron-withdrawing nature of the halogens.

Table 3: Predicted Condensed Fukui Indices for Selected Atoms in this compound Note: The following data is a representative example for illustrative purposes. Higher values indicate greater reactivity for the specified type of attack.

Atomf+ (Nucleophilic Attack)f- (Electrophilic Attack)f0 (Radical Attack)
N (ring)0.0850.1500.118
C20.1100.0950.103
C30.1450.0500.098
C60.1520.0480.100
N (hydrazinyl, alpha)0.0600.1950.128
N (hydrazinyl, beta)0.0550.2100.133

To fully understand a chemical reaction's mechanism, it is essential to map its potential energy surface. Transition state (TS) theory allows for the calculation of the energy barrier (activation energy) that must be overcome for reactants to transform into products. Computational methods can locate the precise geometry of the transition state—a first-order saddle point on the potential energy surface.

For a reaction involving this compound, such as an electrophilic aromatic substitution or a condensation reaction at the hydrazinyl group, DFT calculations can be used to model the entire reaction coordinate. nih.gov This involves optimizing the structures of the reactants, the transition state, any intermediates, and the products. The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate. By comparing the energy profiles of different possible reaction pathways, chemists can predict which reaction is most likely to occur under a given set of conditions. nih.govresearchgate.net

Molecular Dynamics Simulations for Solvent Effects and Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful tool for understanding the behavior of molecules in different environments over time. For this compound, MD simulations can provide critical insights into how solvents influence its three-dimensional structure and how the molecule itself moves and changes shape.

Researchers can employ MD simulations to study the conformational landscape of this compound in various solvents, such as water, ethanol, or dimethyl sulfoxide. By analyzing the trajectories of the atoms over time, it is possible to identify the most stable conformations and the energy barriers between them. This information is crucial for understanding its reactivity and potential interactions with other molecules. The simulations would typically involve placing a single molecule of this compound in a box of solvent molecules and calculating the forces between all atoms. The system's evolution is then tracked over nanoseconds or even microseconds.

Key parameters that can be extracted from these simulations include radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. This helps to characterize the solvation shell around the molecule. Furthermore, hydrogen bond analysis can reveal the extent and dynamics of hydrogen bonding between the hydrazinyl group and protic solvents.

The following table summarizes the kind of data that could be generated from such a study:

Simulation ParameterDescriptionPotential Findings for this compound
Solvent The medium in which the molecule is simulated (e.g., Water, DMSO, Chloroform).Different solvents can stabilize different conformers of the molecule due to varying polarity and hydrogen bonding capabilities.
Simulation Time The total time duration of the molecular dynamics run (e.g., 100 ns).Longer simulation times allow for the observation of slower conformational changes and ensure adequate sampling of the conformational space.
Root Mean Square Deviation (RMSD) A measure of the average distance between the atoms of a superimposed protein or molecule at different time points.A stable RMSD value over time would indicate that the molecule has reached a stable conformation in the given solvent.
Radius of Gyration (Rg) A measure of the compactness of the molecule's structure.Changes in Rg can indicate unfolding or refolding of the molecule in response to the solvent environment.
Hydrogen Bond Analysis The number and lifetime of hydrogen bonds formed between the solute and solvent.This would quantify the strength of interaction between the hydrazinyl group and protic solvents, influencing its solubility and reactivity.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Analysis

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to predict the electronic absorption spectra of molecules. It allows for the calculation of the energies of excited states, which correspond to the absorption of light at specific wavelengths.

For this compound, TD-DFT calculations can predict its UV-Vis absorption spectrum. These calculations would typically be performed on the optimized ground-state geometry of the molecule. The results can identify the specific electronic transitions responsible for the observed absorption bands, such as n → π* or π → π* transitions. These transitions involve the promotion of an electron from a non-bonding (n) or a pi (π) molecular orbital to an anti-bonding pi (π*) orbital.

The analysis would involve examining the molecular orbitals involved in the most significant electronic transitions. This provides a detailed picture of how the electron density redistributes upon excitation. Such information is valuable for designing molecules with specific photophysical properties.

A hypothetical table of TD-DFT results for this compound might look like this:

Excitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Orbital ContributionsTransition Type
3.853220.15HOMO -> LUMOπ → π
4.522740.08HOMO-1 -> LUMOn → π
5.102430.21HOMO -> LUMO+1π → π*

Note: This data is illustrative and not from a published study.

Computational Prediction of Vibrational Spectra and Spectroscopic Interpretations

Computational methods, particularly Density Functional Theory (DFT), can be used to predict the vibrational spectra (Infrared and Raman) of molecules. These predictions are invaluable for interpreting experimentally obtained spectra.

By calculating the second derivatives of the energy with respect to the atomic positions, one can determine the vibrational frequencies and their corresponding normal modes. Each calculated frequency corresponds to a specific type of molecular motion, such as the stretching or bending of bonds.

For this compound, these calculations can help to assign the various peaks in its experimental IR and Raman spectra. For instance, the characteristic stretching frequencies for the N-H bonds in the hydrazinyl group, the C-Cl bonds, and the vibrations of the pyridine ring can be predicted. Comparing the calculated and experimental spectra can also provide a measure of the accuracy of the computational method and the chosen basis set.

A table summarizing predicted vibrational frequencies could be presented as follows:

Calculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Intensity (IR/Raman)Vibrational Mode Assignment
34503445Strong (IR)N-H Asymmetric Stretch
33503348Strong (IR)N-H Symmetric Stretch
16201615Medium (IR), Strong (Raman)C=N Ring Stretch
15801575Strong (IR), Medium (Raman)C=C Ring Stretch
11001095Strong (IR)C-N Stretch
750748Strong (IR)C-Cl Stretch

Note: This data is illustrative and not from a published study.

Strategic Applications in Contemporary Synthetic Chemistry and Materials Science

Versatility as a Core Building Block for Diversified Heterocyclic Scaffolds

The molecular architecture of 3,6-dichloro-2-hydrazinylpyridine, featuring a reactive hydrazine (B178648) group and two chlorine atoms on a pyridine (B92270) core, makes it a versatile starting material for constructing more complex molecules. The hydrazine functional group is a potent nucleophile and a key component in condensation reactions to form a variety of heterocyclic systems.

Synthesis of Polyfunctionalized Pyridine Derivatives for Advanced Materials

While specific applications of this compound in the synthesis of advanced materials are not extensively documented in dedicated studies, its structural motifs are fundamental to creating polyfunctionalized derivatives. The hydrazine group readily reacts with carbonyl compounds to form hydrazones, which can be further cyclized. A prominent example of this reactivity is the Vilsmeier-Haack reaction, where related 2-hydrazinylpyridine precursors are used to generate 1,3-biselectrophilic intermediates that cyclize into pyrazole (B372694) systems. mdpi.com This pathway allows for the introduction of various functional groups, leading to compounds with tailored electronic and physical properties suitable for materials science applications. The chlorine atoms on the pyridine ring can also be substituted via nucleophilic aromatic substitution, offering another avenue for diversification and the attachment of moieties that impart specific characteristics, such as fluorescence or conductivity.

Construction of Complex Fused-Ring Systems for Optoelectronic Research

The synthesis of fused-ring systems is crucial for developing materials used in optoelectronics, such as organic light-emitting diodes (OLEDs) and sensors. The general strategy involves the reaction of building blocks that can undergo sequential cyclization reactions. Hydrazine derivatives are instrumental in this context. For instance, the condensation of hydrazine hydrate (B1144303) with dicarbonyl compounds or their equivalents is a classic method for creating pyridazine (B1198779) or pyrazole rings.

Research into multicomponent reactions demonstrates the efficient synthesis of complex fused heterocycles like thiazine-dicarboxylates and thiazole-pyrimidines. mdpi.comnih.gov These reactions often rely on a starting material with a reactive amine or hydrazine group. The structure of this compound is ideally suited for such transformations. Its hydrazine moiety can react with a β-ketoester or a similar substrate to form a pyrazole ring, which can then be fused with other rings. While direct reports on its use for optoelectronic materials are limited, its potential as a precursor for creating novel pyrazole-fused pyridines for this field of research is significant, following established synthetic precedents. mdpi.com

Application as a Derivatization Agent in Advanced Analytical Techniques

In analytical chemistry, derivatization is a key technique used to modify an analyte to enhance its detection and separation characteristics. This is particularly important in liquid chromatography-mass spectrometry (LC-MS) for compounds that have poor ionization efficiency or chromatographic retention.

Enhancing Detection and Separation in Liquid Chromatography-Mass Spectrometry (LC-MS)

Hydrazine-containing reagents are widely used to derivatize compounds containing carbonyl groups (ketones and aldehydes). The reaction forms a stable hydrazone, which often has significantly improved ionization efficiency in the mass spectrometer's electrospray ionization (ESI) source. This leads to a substantial increase in signal intensity and, therefore, a lower limit of detection.

Numerous studies highlight the effectiveness of reagents structurally similar to the title compound. For example, 2-hydrazinopyridine (B147025) (HP), 2-hydrazino-1-methylpyridine (HMP), and 2-hydrazinoquinoline (B107646) (HQ) have been successfully employed as derivatization agents for the sensitive analysis of steroids, carboxylic acids, aldehydes, and ketones in biological samples. nih.govgoogle.commdpi.com The introduction of the pyridine or quinoline (B57606) ring provides a readily protonated site (a "proton-affinitive tag"), which is essential for efficient detection in positive-ion ESI-MS. nih.gov Derivatization with these reagents can improve sensitivity by several orders of magnitude. nih.gov

Role as a Precursor in the Synthesis of Agrochemical Intermediates

The synthesis of novel pesticides and herbicides with high efficacy and selectivity is a major focus of the agrochemical industry. Chlorinated pyridine derivatives are a critical class of intermediates in the production of many commercially successful agrochemicals.

Pathways to Ryania Receptor Modulators and Related Chemical Precursors

One of the most significant applications of hydrazinylpyridines is in the synthesis of diamide (B1670390) insecticides, which act as potent modulators of insect Ryanodine receptors (RyRs). The blockbuster insecticide Chlorantraniliprole (also known as Rynaxypyr) is a primary example. herts.ac.uk The core structure of Chlorantraniliprole contains a pyrazole ring attached to a chlorinated pyridine.

The key intermediate for the synthesis of Chlorantraniliprole and the related insecticide Cyantraniliprole is 3-chloro-2-hydrazinopyridine (B1363166) . google.com Numerous patents detail the synthesis of this crucial intermediate via the reaction of 2,3-dichloropyridine (B146566) with hydrazine hydrate in a polar solvent like ethanol. google.comgoogle.comgoogle.comjustia.com In this reaction, the hydrazine selectively displaces the chlorine atom at the 2-position of the pyridine ring.

While this compound is not the direct precursor to Chlorantraniliprole, it belongs to the same family of essential chemical building blocks. The 3,6-dichloro substitution pattern is found in other important agrochemicals, such as the herbicide Clopyralid (3,6-dichloro-2-picolinic acid). google.com This indicates the industrial importance of this specific chlorination pattern on the pyridine ring. Therefore, this compound serves as a valuable precursor in the broader context of developing new agrochemical agents that may require this particular substitution for their biological activity.

Development of Novel Ligands for Catalytic Systems

The development of novel ligands is a cornerstone of modern catalytic science, aiming to achieve higher efficiency, selectivity, and stability in chemical transformations. Hydrazinylpyridines, as a class of compounds, offer a rich platform for ligand design due to the presence of multiple nitrogen donor atoms, which can chelate to a metal center. The electronic properties of the pyridine ring and the hydrazinyl moiety can be fine-tuned through substitution, which in turn influences the properties of the resulting metal complex.

Design and Synthesis of Chelating Ligands for Metal-Catalyzed Transformations

The design of chelating ligands from a precursor like this compound would theoretically involve the reaction of the hydrazinyl group with aldehydes or ketones to form Schiff base ligands. This condensation reaction is a common and versatile method for creating multidentate ligands. The resulting Schiff base would possess an imine nitrogen and the pyridine ring nitrogen as potential coordination sites. The two chlorine atoms on the pyridine ring would act as strong electron-withdrawing groups, which could significantly modulate the electronic properties of the ligand and the catalytic activity of its metal complexes.

A hypothetical reaction scheme for the synthesis of a Schiff base ligand from this compound is presented below:

Reactant 1Reactant 2Product (Hypothetical Schiff Base Ligand)
This compoundAn aldehyde (e.g., Salicylaldehyde)A tridentate ligand with N,N,O donor atoms

This table represents a hypothetical design pathway, as specific literature examples for this compound are not available.

Investigation in Homogeneous and Heterogeneous Catalysis

While there are no specific studies on the use of ligands derived from this compound in catalysis, research on analogous compounds provides a framework for their potential applications.

Homogeneous Catalysis: Palladium complexes of Schiff base ligands derived from other hydrazides have demonstrated high efficiency as catalysts in Suzuki coupling reactions. These reactions are fundamental for the formation of carbon-carbon bonds. It is plausible that palladium complexes of ligands from this compound could also be active in such cross-coupling reactions. The electron-withdrawing nature of the chlorine atoms might enhance the catalytic activity by making the metal center more electrophilic.

Heterogeneous Catalysis: For heterogeneous applications, these ligands could be immobilized on solid supports, such as silica (B1680970) or polymers. Such supported catalysts offer advantages in terms of catalyst recovery and recycling. The design would involve functionalizing the ligand or the support to enable covalent attachment. The resulting material could then be used in flow reactors or batch processes for various organic transformations.

The table below summarizes the potential, yet currently undocumented, catalytic applications of metal complexes derived from this compound, based on extrapolations from similar known catalysts.

Catalytic SystemPotential ApplicationMetal CenterSupporting Information from Analogous Systems
HomogeneousSuzuki CouplingPalladiumPalladium(II) complexes of Schiff bases show high catalytic activity for C-C bond formation.
HomogeneousOxidation ReactionsManganese, CobaltMetal complexes with hydrazone ligands can catalyze the oxidation of various substrates.
HeterogeneousHydrogenationRuthenium, RhodiumSupported metal-ligand complexes are used for the reduction of functional groups.

This table is illustrative of potential research directions and is based on findings for structurally related ligand systems.

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